molecular formula C8H15N B3291569 N-cyclopentyl-N-cyclopropylamine CAS No. 873-59-6

N-cyclopentyl-N-cyclopropylamine

Cat. No. B3291569
CAS RN: 873-59-6
M. Wt: 125.21 g/mol
InChI Key: LJLXEGAYCJQFGB-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-cyclopropylamine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-cyclopentyl-N-cyclopropylamine consists of a cyclopentyl group and a cyclopropyl group attached to a nitrogen atom . The molecular weight is 125.21 .


Chemical Reactions Analysis

Cyclopropylamines, including N-cyclopentyl-N-cyclopropylamine, can undergo various chemical reactions. For instance, they can participate in the Kulinkovich-Szymoniak Reaction, which allows the preparation of primary cyclopropylamines .


Physical And Chemical Properties Analysis

N-cyclopentyl-N-cyclopropylamine has a predicted melting point of -12.20°C and a predicted boiling point of approximately 180.9°C at 760 mmHg . The predicted density is approximately 0.9 g/cm3, and the refractive index is predicted to be 1.50 at 20°C .

Scientific Research Applications

Synthesis and Structural Importance

  • N-cyclopentyl-N-cyclopropylamine and its derivatives serve as important building blocks in the synthesis of biologically active compounds. Notably, their synthesis via Ti(II)-mediated intramolecular coupling results in novel and strained bicyclic structures, showcasing their significance in constructing complex molecular architectures (Cao, Xiao, & Joullié, 1999).

Chemical Properties and Reactions

  • The chemical behavior of cyclopropylamines, like N-cyclopentyl-N-cyclopropylamine, is characterized by their unique physical properties. For example, cyclopropylamine exhibits a stronger ring strain and a higher acidity compared to its open-chain analogue, n-propylamine. This feature influences their reactivity and interaction strength, evident from studies like the comparison of hydrogen bond strength via NH2 stretching vibration frequencies (Wolff, Schaad, & Wolff, 1988).

Biochemical Studies and Enzymatic Reactions

  • Cyclopropylamines are involved in crucial biochemical processes. For instance, they play a role in the oxidative N-dealkylation by cytochrome P450 enzymes, leading to the formation of highly reactive aminium cation radicals. Studies have delved into the mechanistic aspects and the fate of the cyclopropyl group in such reactions, shedding light on the compound's biochemical significance (Shaffer, Morton, & Hanzlik, 2001).

Material Science and Surface Applications

  • In material science, the biochemical activity of cyclopropylamine, like N-cyclopentyl-N-cyclopropylamine, has been harnessed in fabricating thin films for cell culture. These films, derived from plasma polymerized poly(methyl methacrylate) with cyclopropylamine, have shown promising results in supporting the growth of fibroblasts, highlighting their potential in biomedical applications (Chan et al., 2017).

Safety and Hazards

N-cyclopentyl-N-cyclopropylamine should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be stored at room temperature in a tightly closed container .

Future Directions

Cyclopropane, a structural motif in N-cyclopentyl-N-cyclopropylamine, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . Future research may focus on the biosynthesis of cyclopropane, the enzymatic cyclopropanations, and the mechanism and engineering of the enzymes required for forming this unique structure motif .

properties

IUPAC Name

N-cyclopropylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7(3-1)9-8-5-6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXEGAYCJQFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307389
Record name N-Cyclopropylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylcyclopentanamine

CAS RN

873-59-6
Record name N-Cyclopropylcyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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